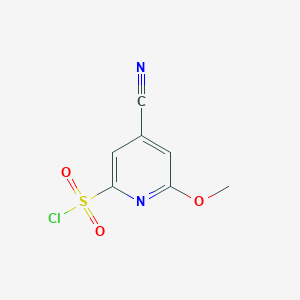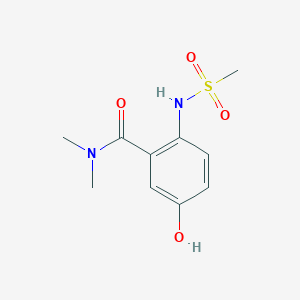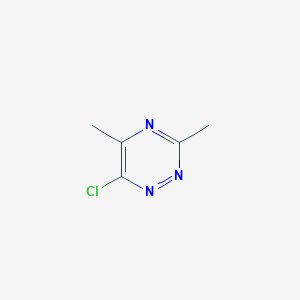
6-Chloro-3,5-dimethyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,5-dimethyl-1,2,4-triazine is a heterocyclic organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a chlorine atom at the 6-position and two methyl groups at the 3 and 5 positions. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,5-dimethyl-1,2,4-triazine typically involves the reaction of cyanuric chloride with methylating agents under controlled conditions. One common method includes the following steps:
Starting Materials: Cyanuric chloride and methylating agents such as dimethyl sulfate or methyl iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like chloroform or methanol. The temperature is maintained below 10°C initially and then gradually increased to around 60°C.
Procedure: Cyanuric chloride is added to the solvent containing the methylating agent. The mixture is stirred at low temperatures, followed by heating to complete the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors equipped with temperature control and inert gas systems.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: Employing distillation, crystallization, and filtration methods to obtain high-purity products.
化学反应分析
Types of Reactions
6-Chloro-3,5-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It is used as a coupling agent in peptide synthesis and other organic transformations.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Chloroform, methanol, tetrahydrofuran (THF).
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include substituted triazines, amides, and other derivatives depending on the nucleophile used .
科学研究应用
6-Chloro-3,5-dimethyl-1,2,4-triazine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-3,5-dimethyl-1,2,4-triazine involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The chlorine atom at the 6-position is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications .
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of methyl groups.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains two chlorine atoms and one methoxy group.
2-Chloro-4,6-diamino-1,3,5-triazine: Features amino groups instead of methyl groups.
Uniqueness
6-Chloro-3,5-dimethyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and robust performance .
属性
分子式 |
C5H6ClN3 |
|---|---|
分子量 |
143.57 g/mol |
IUPAC 名称 |
6-chloro-3,5-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C5H6ClN3/c1-3-5(6)9-8-4(2)7-3/h1-2H3 |
InChI 键 |
WVLQVXKALXPXDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NC(=N1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
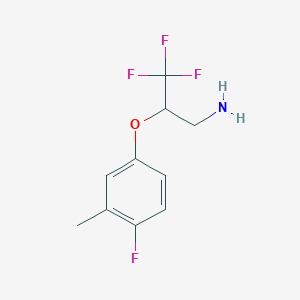

![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
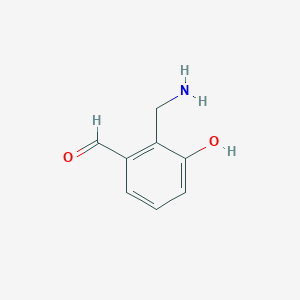
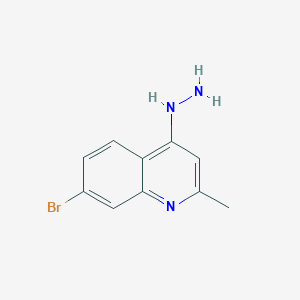

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)

